N-[4-(dimethylamino)benzyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
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Overview
Description
N-[4-(dimethylamino)benzyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a dimethylamino group, a benzyl group, and an oxadiazole ring, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)benzyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenoxy group: This step involves the reaction of the oxadiazole intermediate with a phenol derivative, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Introduction of the dimethylamino group: This can be done via nucleophilic substitution reactions, where a dimethylamine source reacts with a suitable leaving group on the benzyl moiety.
Final coupling: The final step involves coupling the benzyl and oxadiazole intermediates under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)benzyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl and oxadiazole moieties, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern, often in the presence of a catalyst or under specific temperature and pressure conditions.
Major Products
Scientific Research Applications
N-[4-(dimethylamino)benzyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)benzyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone
- 2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)
Uniqueness
N-[4-(dimethylamino)benzyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications, differentiating it from other similar compounds.
Properties
Molecular Formula |
C25H24N4O3 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C25H24N4O3/c1-29(2)21-12-8-18(9-13-21)16-26-23(30)17-31-22-14-10-20(11-15-22)25-27-24(28-32-25)19-6-4-3-5-7-19/h3-15H,16-17H2,1-2H3,(H,26,30) |
InChI Key |
COOQWURSPLRHCE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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